(5-cyclopropyl-1-methyl-1H-1,2,4-triazol-3-yl)methanol
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Overview
Description
(5-Cyclopropyl-1-methyl-1H-1,2,4-triazol-3-yl)methanol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a cyclopropyl group, a methyl group, and a hydroxymethyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization Reaction: One method to synthesize (5-cyclopropyl-1-methyl-1H-1,2,4-triazol-3-yl)methanol involves the cyclization of methyl cyclopropane dicarboxylate with formyl hydrazine, followed by hydrogenation.
Triazole and Halomethanol Reaction: Another method involves the reaction of triazole with halomethanol to obtain the desired product.
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole ring.
Substitution: The compound can participate in substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly used.
Major Products Formed
Oxidation: Formation of (5-cyclopropyl-1-methyl-1H-1,2,4-triazol-3-yl)carboxylic acid.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
(5-Cyclopropyl-1-methyl-1H-1,2,4-triazol-3-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-cyclopropyl-1-methyl-1H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to various biological effects. The compound’s hydroxymethyl group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (5-Cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine
- (5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine
- (1-Methyl-1H-1,2,4-triazol-3-yl)methanol
Uniqueness
(5-Cyclopropyl-1-methyl-1H-1,2,4-triazol-3-yl)methanol is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties
Properties
Molecular Formula |
C7H11N3O |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(5-cyclopropyl-1-methyl-1,2,4-triazol-3-yl)methanol |
InChI |
InChI=1S/C7H11N3O/c1-10-7(5-2-3-5)8-6(4-11)9-10/h5,11H,2-4H2,1H3 |
InChI Key |
XUDMLGINSGGVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)CO)C2CC2 |
Origin of Product |
United States |
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